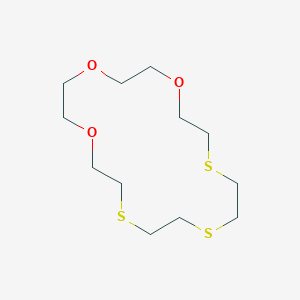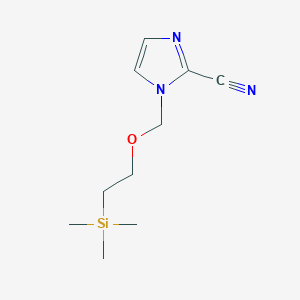
1-(tert-Butyldimethylsilyl)-1H-indole
Overview
Description
1-(tert-Butyldimethylsilyl)-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural and synthetic compounds. The addition of the dimethyl-t-butylsilyl group to the indole structure enhances its stability and reactivity, making it a valuable compound in organic synthesis and research.
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole typically involves the protection of the indole nitrogen with a dimethyl-t-butylsilyl group. This can be achieved through the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like bromine or iodine under specific conditions.
Deprotection: The dimethyl-t-butylsilyl group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF) to regenerate the free indole.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the dimethyl-t-butylsilyl group can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-1H-indole can be compared with other indole derivatives such as:
1-(Trimethylsilyl)indole: Similar in structure but with a trimethylsilyl group instead of a dimethyl-t-butylsilyl group. It may exhibit different reactivity and stability.
1-(Triisopropylsilyl)indole: Contains a bulkier triisopropylsilyl group, which can affect its steric properties and reactivity.
1-(Dimethylphenylsilyl)indole: The presence of a phenyl group can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound in various synthetic and research applications.
Properties
CAS No. |
40899-73-8 |
|---|---|
Molecular Formula |
C14H21NSi |
Molecular Weight |
231.41 g/mol |
IUPAC Name |
tert-butyl-indol-1-yl-dimethylsilane |
InChI |
InChI=1S/C14H21NSi/c1-14(2,3)16(4,5)15-11-10-12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
InChI Key |
MEOVARDOZULBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)












